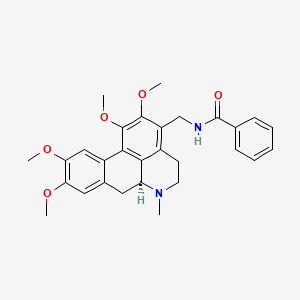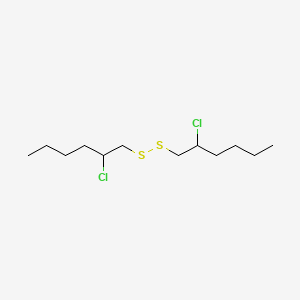![molecular formula C18H30N4O4 B12803460 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid CAS No. 51732-78-6](/img/structure/B12803460.png)
3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine (1:1) is a chemical compound that combines terephthalic acid with a piperazine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine typically involves the reaction of terephthalic acid with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine in a 1:1 molar ratio. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the amine groups to more reduced forms such as amines or amides.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the terephthalic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or amides. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, the compound can be used as a ligand for binding studies with proteins and other biomolecules. Its ability to form stable complexes makes it useful in studying molecular interactions.
Medicine
In medicine, the compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, the compound is used in the production of advanced materials such as coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance of these materials .
作用机制
The mechanism of action of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine involves its ability to form stable complexes with various molecules. The piperazine ring and the amine groups can interact with different molecular targets, leading to the formation of hydrogen bonds, ionic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved .
相似化合物的比较
Similar Compounds
3-Aminopropyltriethoxysilane: This compound is similar in that it contains an aminopropyl group and is used for surface modification and functionalization.
N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Another compound with similar functional groups, used in biosensing applications.
3-Mercaptopropyltrimethoxysilane: Contains a thiol group and is used for similar applications in surface modification.
Uniqueness
The uniqueness of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine lies in its combination of terephthalic acid and piperazine derivative. This combination provides a unique set of properties, such as enhanced stability, specific binding capabilities, and versatility in various applications. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in scientific research and industrial applications .
属性
CAS 编号 |
51732-78-6 |
|---|---|
分子式 |
C18H30N4O4 |
分子量 |
366.5 g/mol |
IUPAC 名称 |
3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;terephthalic acid |
InChI |
InChI=1S/C10H24N4.C8H6O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-12H2;1-4H,(H,9,10)(H,11,12) |
InChI 键 |
SEQMESIUOMRVRP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCN)CCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


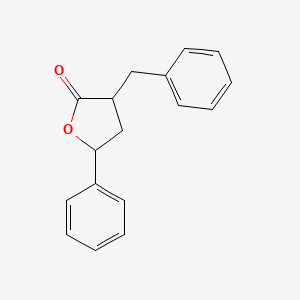
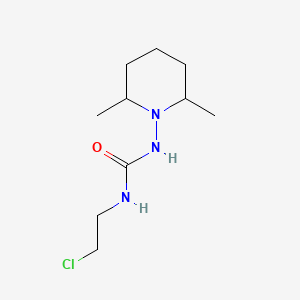

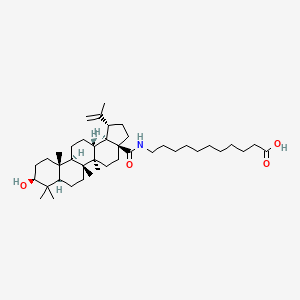

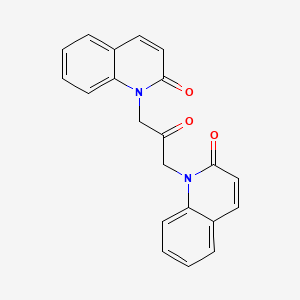

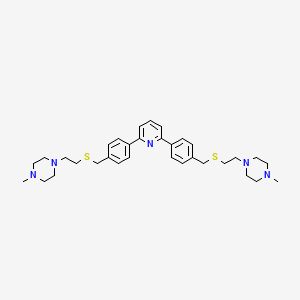
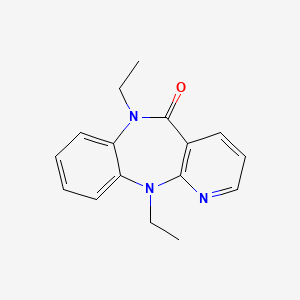

![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)

